(1R,2S)-2-Ethyl-cyclopropylamine
Description
(1R,2S)-2-Ethyl-cyclopropylamine is a chiral cyclopropane derivative characterized by an ethyl substituent at the 2-position and an amine group at the 1-position of the cyclopropane ring. Its molecular formula is C₅H₁₁N, with a molecular weight of 85.15 g/mol . The compound’s stereochemistry is critical, as the (1R,2S) configuration imparts distinct physicochemical and biological properties compared to its enantiomers or diastereomers.
Properties
IUPAC Name |
(1R,2S)-2-ethylcyclopropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N/c1-2-4-3-5(4)6/h4-5H,2-3,6H2,1H3/t4-,5+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAZWKJNMLLGPKV-CRCLSJGQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1C[C@H]1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
85.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-Ethyl-cyclopropylamine typically involves the cyclopropanation of suitable precursors followed by amination. One common method includes the use of asymmetric reduction reactions, where a chiral catalyst is employed to ensure the desired stereochemistry. For example, the CBS asymmetric reduction reaction can be used, where borane-tetrahydrofuran or borane-N,N-diethylaniline acts as the reducing agent .
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric synthesis techniques, ensuring high enantiomeric purity. Techniques such as enantioselective chromatography or crystallization of diastereomeric salts are often employed to achieve the desired enantiomeric excess .
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-Ethyl-cyclopropylamine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to form substituted amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce secondary amines.
Scientific Research Applications
(1R,2S)-2-Ethyl-cyclopropylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions due to its chiral nature.
Industry: The compound can be used in the production of agrochemicals and other specialty chemicals
Mechanism of Action
The mechanism of action of (1R,2S)-2-Ethyl-cyclopropylamine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The cyclopropane ring and the amino group play crucial roles in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Stereochemical Considerations
- (1R,2S)-2-Ethyl-cyclopropylamine vs. (1S,2R)-2-Ethyl-cyclopropylamine :
- Enantiomers exhibit mirror-image configurations , leading to divergent interactions in chiral environments (e.g., enzyme active sites). The (1R,2S) configuration is often prioritized in pharmaceuticals for optimized efficacy .
- confirms the commercial availability of the (1S,2R) enantiomer, underscoring the importance of stereochemical control in synthesis.
Physicochemical Properties
Pharmaceutical Relevance
- Ticagrelor Intermediate : The 3,4-difluorophenyl derivative is a key intermediate in ticagrelor synthesis, leveraging its aromatic pharmacophore for platelet aggregation inhibition .
- Ethyl Derivative : While less documented, its simpler structure may serve as a building block for neuraminidase inhibitors or agrochemicals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
